2-Propanol, 1-bromo-3-iodo- 2-Propanol, 1-bromo-3-iodo-
Brand Name: Vulcanchem
CAS No.: 62872-30-4
VCID: VC20619033
InChI: InChI=1S/C3H6BrIO/c4-1-3(6)2-5/h3,6H,1-2H2
SMILES:
Molecular Formula: C3H6BrIO
Molecular Weight: 264.89 g/mol

2-Propanol, 1-bromo-3-iodo-

CAS No.: 62872-30-4

Cat. No.: VC20619033

Molecular Formula: C3H6BrIO

Molecular Weight: 264.89 g/mol

* For research use only. Not for human or veterinary use.

2-Propanol, 1-bromo-3-iodo- - 62872-30-4

Specification

CAS No. 62872-30-4
Molecular Formula C3H6BrIO
Molecular Weight 264.89 g/mol
IUPAC Name 1-bromo-3-iodopropan-2-ol
Standard InChI InChI=1S/C3H6BrIO/c4-1-3(6)2-5/h3,6H,1-2H2
Standard InChI Key PWBLCVDUXOOXGQ-UHFFFAOYSA-N
Canonical SMILES C(C(CI)O)Br

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

1-Bromo-3-iodo-2-propanol, systematically named 1-bromo-3-iodopropan-2-ol, belongs to the class of dihalogenated alcohols. Its molecular formula is C₃H₆BrIO, with an average molecular mass of 264.888 g/mol and a monoisotopic mass of 263.864675 g/mol . The compound’s structure features a hydroxyl group at the secondary carbon (C2), flanked by bromine (C1) and iodine (C3) substituents. This arrangement creates a sterically hindered environment, influencing its reactivity in substitution and elimination reactions.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Registry Number62872-30-4
Molecular FormulaC₃H₆BrIO
Average Mass264.888 g/mol
Monoisotopic Mass263.864675 g/mol
ChemSpider ID9532488

The stereochemistry of the molecule remains undefined in available literature, suggesting that current studies focus on its racemic form rather than enantioselective synthesis .

Spectroscopic Features

While explicit spectral data (e.g., NMR, IR) for 1-bromo-3-iodo-2-propanol are absent in the provided sources, analogous halogenated alcohols offer insights. For instance, 3-iodo-1-propanol (C₃H₇IO) exhibits characteristic 1^1H NMR signals at δ 1.8–2.1 ppm (m, 2H, CH₂), δ 3.5–3.7 ppm (t, 2H, CH₂I), and δ 3.7–3.9 ppm (t, 2H, CH₂OH) . The bromine and iodine substituents in 1-bromo-3-iodo-2-propanol would likely deshield adjacent protons, producing distinct splitting patterns.

Synthesis and Reactivity

Synthetic Pathways

  • Bromination: Introducing bromine at C1 using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

  • Iodination: Substituting a leaving group (e.g., chloride) at C3 with iodide under SN₂ conditions .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsExpected Yield
BrominationPBr₃, 0–5°C, anhydrous ether~70%
IodinationNaI, acetone, reflux (72 h)~63%

Chemical Reactivity

The compound’s reactivity is governed by three functional groups:

  • Hydroxyl Group: Capable of oxidation (to ketones), esterification, or participation in hydrogen bonding.

  • Bromine and Iodine: Serve as leaving groups in nucleophilic substitutions. Iodine’s larger atomic radius may favor SN₁ mechanisms, while bromine could participate in SN₂ reactions due to moderate leaving ability .

Notably, the proximity of halogens may lead to elimination reactions, forming dihalogenated alkenes under basic conditions. For example, treatment with potassium tert-butoxide could yield 1-bromo-3-iodopropene, though such reactions require empirical validation.

AspectRecommendation
PPEGloves, goggles, lab coat
First AidRinse skin/eyes; seek medical help
Spill ManagementAbsorb with inert material, dispose as hazardous waste

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